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Buparlisib Dose Modification Guidelines

The following table summarizes the standard dosing and modification structure for buparlisib as used in

clinical trials.

Guideline Aspect Protocol Specification

Recommended Phase II Dose 100 mg once daily, taken orally [1] [2]

| Dose Reduction Levels | First reduction: 80 mg daily Second reduction: 60 mg daily (or 60 mg 5 out of 7

days in intermittent dosing) [3] [4] | | Common Toxicity Assessment Tools | Patient Health Questionnaire

(PHQ-9) for depression; Generalized Anxiety Disorder Scale (GAD-7) for anxiety [1] [3] [4] |

Management of Specific Adverse Events

The management of specific Adverse Events (AEs) often followed detailed algorithms in clinical trials. The

table below outlines the strategies for common, dose-limiting toxicities.
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Adverse Event Management & Dose Modification Guidelines

| Hyperglycemia | Grade 1 (FPG ≤ 120 mg/dL) or first occurrence of Grade 2: Maintain dose;

initiate/intensify hypoglycemics. Re-check FPG in 24 hours; must resolve to ≤ Grade 1 within 14 days [3].

Grade 2 not resolved within 14 days, or second occurrence: Omit buparlisib until resolution to Grade 1,

then reduce by one dose level [3].

Grade 3: Omit buparlisib immediately; check FPG twice weekly. Reduce dose by one level upon resolution

to ≤ Grade 1 [3]. | | Hepatic Transaminase Elevation (AST/ALT) | Grade 2: Interrupt buparlisib until

resolution to ≤ Grade 1. If resolution takes ≤ 7 days, maintain current dose; if > 7 days, reduce dose by one

level [3].

Grade 3 for > 7 days or Grade 4: Interrupt drug until resolution, then reduce dose by one level [3]. | | Rash

| Grade 1 or 2: Maintain current dose; manage with antihistamines or topical corticosteroids [3].

Grade 3: Omit buparlisib until resolution to ≤ Grade 1. If resolution takes ≤ 7 days, reduce dose by one

level. Permanently discontinue if resolution takes > 7 days or for Grade 4 rash [3]. | | Mood Alterations &

Neuropsychiatric AEs | Grade 2 lasting > 14 days or ≥ Grade 3: These were defined as Dose-Limiting

Toxicities (DLTs) and typically required drug interruption until resolution, followed by a dose reduction or

discontinuation depending on severity and recurrence [3] [2]. All neurologic events were reported to be

reversible with buparlisib discontinuation [5]. |

The workflow for managing these adverse events and deciding on dose modifications can be visualized as

follows:
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Experimental Protocol Context

The information above was derived from Phase I and II clinical trials. In these studies:

Dose-Limiting Toxicity (DLT) was typically assessed during the first 28-day cycle [3] [2].

Dose interruptions were required for certain AEs (e.g., for Grade 2 transaminase elevations until
resolution) [3]. If interruptions lasted longer than 21 days, study therapy was often discontinued [3].

Patients were often allowed a maximum of two dose reductions before consideration of
discontinuation from the study [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7771343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4818722/
https://breast-cancer-research.biomedcentral.com/articles/10.1186/s13058-020-01354-y
https://breast-cancer-research.biomedcentral.com/articles/10.1186/s13058-020-01354-y
https://www.targetedonc.com/view/ibrutinibbuparlisib-induces-responses-in-half-of-nhl-cohort
https://www.smolecule.com/products/b548230#buparlisib-dose-interruption-reduction-guidelines
https://www.smolecule.com/products/b548230#buparlisib-dose-interruption-reduction-guidelines
https://www.smolecule.com/products/b548230#buparlisib-dose-interruption-reduction-guidelines
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548230?utm_src=pdf-bulk
https://www.smolecule.com/products/s548230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s548230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

